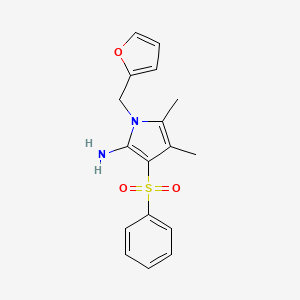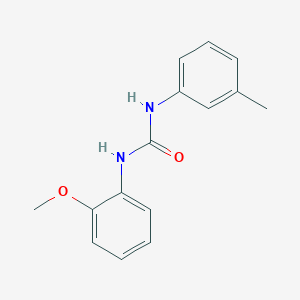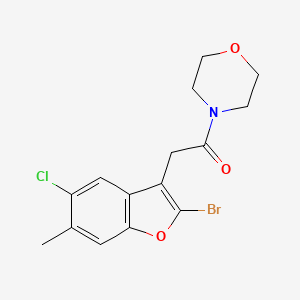![molecular formula C12H9F6N3O2 B11475770 2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-](/img/structure/B11475770.png)
2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and the introduction of the trifluoromethyl groups. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide and cyanide sources under specific reaction conditions, including controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted furan derivatives.
Scientific Research Applications
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The cyano group also plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminoethylidene)quinoline-2,4(1H,3H)-dione: Shares the aminoethylidene group but differs in the core structure.
Trifluoromethylated furan derivatives: Similar in having trifluoromethyl groups and a furan ring.
Uniqueness
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide is unique due to its combination of a cyano group, multiple trifluoromethyl groups, and a furan ring, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C12H9F6N3O2 |
|---|---|
Molecular Weight |
341.21 g/mol |
IUPAC Name |
N-[(Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9F6N3O2/c1-6(20)7(5-19)10(11(13,14)15,12(16,17)18)21-9(22)8-3-2-4-23-8/h2-4H,20H2,1H3,(H,21,22)/b7-6+ |
InChI Key |
WQPMIXVPNZZFDS-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CO1)/N |
Canonical SMILES |
CC(=C(C#N)C(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-7-ethyl-2-(methoxymethyl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11475692.png)
![7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475699.png)
![9-(3-fluorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11475713.png)
![3-(4-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11475720.png)


![4-Pyridinemethanamine, N-[3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B11475740.png)

![6-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475754.png)
![3-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11475758.png)
![Tetrazolo[1,5-a]pyridin-8-ol](/img/structure/B11475764.png)
![7-Amino-5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475769.png)
![N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11475776.png)
![Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate](/img/structure/B11475781.png)
